

A Technical Guide to the Olfactory Profile of Tridecanal

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Executive Summary

Tridecanal (CAS No. 10486-19-8) is a long-chain saturated fatty aldehyde recognized for its potent and distinct olfactory characteristics.[1][2] It is a significant component in the flavor and fragrance industry and serves as a model compound in biochemical research.[1][3][4] This document provides a comprehensive overview of **Tridecanal**'s olfactory profile, supported by quantitative data, detailed experimental methodologies for its analysis, and a description of the underlying biochemical pathways of its perception. The information is intended to serve as a technical resource for professionals engaged in sensory science, chemical analysis, and pharmacology.

Chemical Identity and Physicochemical Properties

Tridecanal is an organic compound with the chemical formula C₁₃H₂₆O.[1][5] It is classified as a long-chain fatty aldehyde, consisting of a thirteen-carbon chain with a terminal aldehyde functional group.[1][2]

Table 1: Chemical Identifiers for Tridecanal



Identifier	Value
IUPAC Name	tridecanal[2]
CAS Number	10486-19-8[2][3][6]
Molecular Formula	C13H26O[1][2][3]
Synonyms	1-Tridecanal, n-Tridecanal, Tridecyl aldehyde, Tridecanaldehyde[1][2][3][7]

Table 2: Physicochemical Data for Tridecanal

Property	Value	Source(s)
Molecular Weight	198.34 g/mol	[1][4]
Appearance	Colorless to light yellow liquid or white solid	[1][3]
Melting Point	14 - 15 °C	[3][6][7]
Boiling Point	132-136 °C at 8 mmHg	[1][6]
Density	0.835 g/mL at 25 °C	[1]
Vapor Pressure	0.00947 - 0.015 mmHg at 25 °C (estimated)	[6][8]
Solubility	Insoluble in water; Soluble in alcohol	[1][6]
Substantivity	400 hours at 100% on a smelling strip	[6][9]

Olfactory Profile and Occurrence

Tridecanal possesses a high-strength, complex odor that requires evaluation in a diluted solution, typically 1.0% or less in a solvent like dipropylene glycol, to be properly assessed.[1] [6][9] Its primary character is aldehydic, with prominent waxy and fatty notes.[1][3]



Table 3: Summary of Olfactory Descriptors for Tridecanal

Odor Family	Specific Descriptors	Source(s)
Aldehydic	Aldehydic, Fresh, Clean	[1][6][9]
Waxy/Fatty	Waxy, Soapy, Fatty	[1][6][10]
Citrus	Citrus, Grapefruit Peel	[1][6][9]
Floral	Petal, Floral nuances	[1][6][10]

Tridecanal is a naturally occurring compound found as a volatile component in various plants, including lemon oil, cucumber, and coriander leaves.[1][4] It has also been identified in angelica seed oil, blood orange oil, and cistus oil.[1][9]

Methodologies for Olfactory Analysis Sensory Panel Evaluation

Sensory panel analysis is a systematic method used to measure, analyze, and interpret human responses to product characteristics as perceived through the senses.[11][12] For an odorant like **Tridecanal**, a trained descriptive analysis panel is employed to identify and quantify its distinct aroma attributes.

- Panelist Selection and Training: A panel of 8-12 individuals is selected based on their ability
 to discriminate between different odorants.[12][13] Panelists undergo intensive training to
 recognize and scale the intensity of key aroma descriptors relevant to aldehydes (e.g., waxy,
 citrus, soapy, fresh).
- Sample Preparation: **Tridecanal** is diluted to a concentration of 1.0% or lower in an odorless solvent (e.g., dipropylene glycol or mineral oil).[6][9] Samples are presented on unscented paper blotters or in glass sniffing jars, coded with random three-digit numbers.
- Evaluation Environment: The evaluation is conducted in a sensory laboratory with controlled temperature, humidity, and airflow to prevent olfactory adaptation and cross-contamination.
 [12] Booths are separated to ensure independent evaluations.

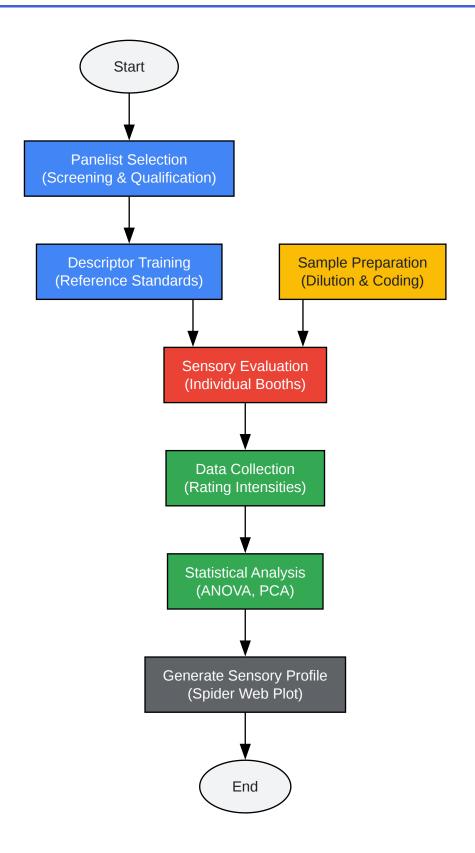






- Data Collection: Panelists rate the intensity of each aroma descriptor (e.g., "waxy," "citrus peel") on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very strong"). Data is collected using specialized sensory software.
- Data Analysis: The intensity ratings are statistically analyzed, often using Analysis of Variance (ANOVA), to determine significant differences and to generate a comprehensive sensory profile or "spider web" plot of the odorant.





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A generalized workflow for descriptive sensory panel analysis.

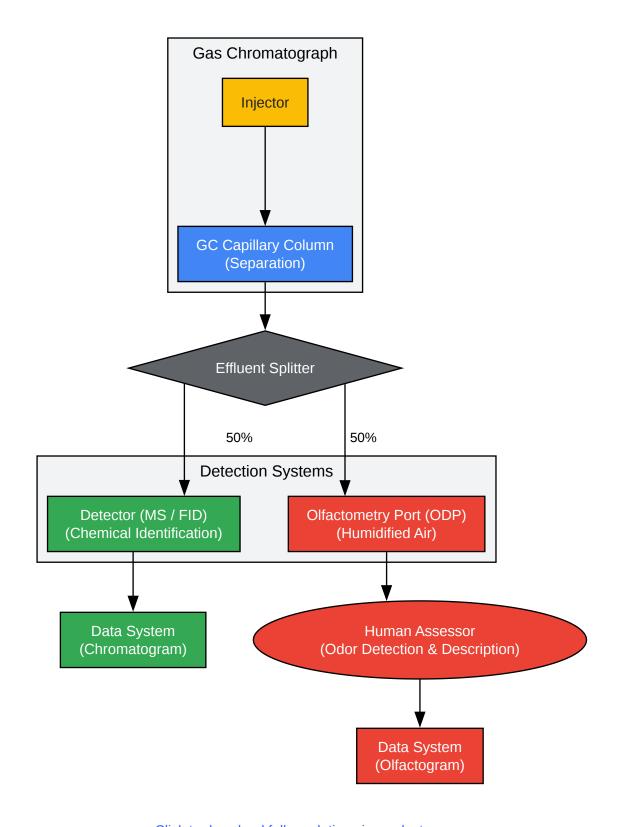


Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is an instrumental technique that separates volatile compounds and allows a human assessor to evaluate the odor of each compound as it elutes from the GC column.[14][15] This method is crucial for identifying which specific chemicals in a complex mixture are responsible for the overall aroma.

- Sample Injection: A diluted solution of **Tridecanal** is injected into the GC inlet. For analysis of aldehydes, derivatization with an agent like PFBHA can be employed to improve chromatographic performance, though it is not suitable for direct olfactometry.[16] For GC-O, direct injection is necessary.
- Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., HP-5MS).[17] The column oven is temperature-programmed to separate compounds based on their boiling points and chemical properties.
 A typical program might start at 37°C and ramp up to 250°C.[17]
- Column Effluent Splitting: At the end of the column, the effluent is split. One portion is
 directed to a conventional detector like a Mass Spectrometer (MS) or Flame Ionization
 Detector (FID) for chemical identification and quantification. The other portion is directed to a
 heated olfactometry port.[17][18]
- Olfactometry Port: The effluent is mixed with humidified air to prevent the assessor's nasal passages from drying out and delivered to a sniffing cone where a trained assessor sniffs the eluting compounds.[14][17]
- Odor Detection and Description: The assessor records the retention time, duration, and quality (e.g., "waxy," "citrus") of any detected odor. For quantitative analysis, dilution methods like Aroma Extract Dilution Analysis (AEDA) can be used, where serial dilutions of the sample are analyzed to determine the flavor dilution (FD) factor for each odor-active compound.[15]





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Diagram of a Gas Chromatography-Olfactometry (GC-O) system.

Mechanism of Aldehyde Perception

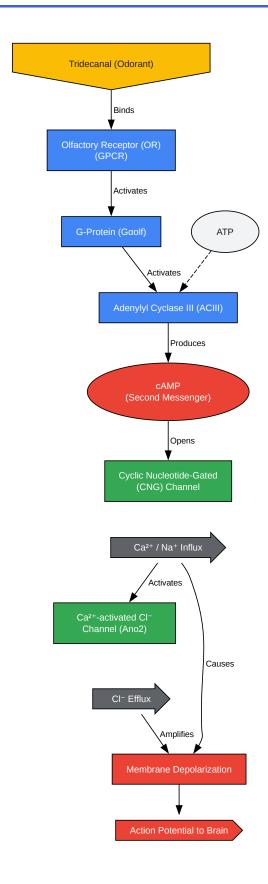


The perception of **Tridecanal**, like other odorants, begins with its interaction with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium.[19] Mammals possess a large family of ORs, which are G-protein coupled receptors (GPCRs).[20][21] The binding of an aldehyde to a specific OR initiates a signal transduction cascade.

Canonical Olfactory Signal Transduction Pathway

- Receptor Binding: A Tridecanal molecule binds to a specific Olfactory Receptor (OR) in the ciliary membrane. [20][22]
- G-Protein Activation: This binding causes a conformational change in the OR, activating an associated heterotrimeric G-protein, specifically Gαolf.[20][22]
- Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylyl cyclase type III (ACIII).[20][22]
- cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to a rapid increase in intracellular cAMP concentration.[20]
- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
 [20][22]
- Cation Influx: The opening of CNG channels allows an influx of cations, primarily Ca²⁺ and Na⁺, into the cell, causing an initial depolarization of the neuron's membrane.[20]
- Signal Amplification: The influx of Ca²⁺ activates secondary, calcium-gated chloride (Ano2) channels. The subsequent efflux of Cl⁻ ions further depolarizes the cell, amplifying the signal and generating an action potential that travels to the olfactory bulb in the brain.[20]





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The canonical mammalian olfactory signal transduction cascade.



Conclusion

Tridecanal is a well-characterized long-chain aldehyde with a powerful and multifaceted odor profile, dominated by waxy, aldehydic, and citrus notes. Its sensory properties can be rigorously defined through a combination of trained human sensory panels and advanced instrumental techniques like Gas Chromatography-Olfactometry. The perception of **Tridecanal** is initiated by the canonical olfactory signal transduction pathway, a well-understood G-protein coupled cascade. This comprehensive understanding of its chemical, sensory, and biological properties solidifies **Tridecanal**'s importance in both industrial applications and as a tool for fundamental research in olfaction and sensory neuroscience.

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